An In-Depth Technical Guide to 5-Fluoro-6-methoxypicolinic Acid: Synthesis, Properties, and Applications in Modern Chemistry
An In-Depth Technical Guide to 5-Fluoro-6-methoxypicolinic Acid: Synthesis, Properties, and Applications in Modern Chemistry
For Immediate Release
SHANGHAI, CN – January 5, 2026 – As a cornerstone building block in the synthesis of complex molecules, 5-Fluoro-6-methoxypicolinic acid (CAS No. 1211534-53-0) has garnered significant interest among researchers in agrochemicals and drug discovery. This technical guide offers a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthesis protocol, and its current and potential applications for scientists and drug development professionals.
Compound Identification and Chemical Properties
5-Fluoro-6-methoxypicolinic acid is a substituted pyridine derivative, a class of compounds known for a wide range of biological activities[1]. The presence of a fluorine atom and a methoxy group on the pyridine ring significantly influences its electronic properties, metabolic stability, and binding interactions with biological targets.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1211534-53-0[2] |
| IUPAC Name | 5-fluoro-6-methoxypyridine-2-carboxylic acid[1] |
| Molecular Formula | C₇H₆FNO₃[1][3] |
| Molecular Weight | 171.13 g/mol [1] |
| SMILES | COC1=C(F)C=CC(=N1)C(=O)O |
Table 2: Physicochemical Properties
| Property | Value/Information | Source |
| Physical State | Solid | Assumed from related compounds |
| Melting Point | 139 - 142 °C | [1] |
| Solubility | Expected to be soluble in polar organic solvents and sparingly soluble in water. | General knowledge of picolinic acids |
| pKa | The carboxylic acid moiety is expected to have a pKa in the range of 2-4. | General knowledge of carboxylic acids |
Strategic Importance in Chemical Synthesis
The strategic placement of the fluoro and methoxy groups on the picolinic acid scaffold makes this molecule a highly valuable intermediate. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the acidity of the carboxylic acid group[4]. These attributes are highly desirable in the design of new bioactive molecules.
Proposed Synthesis Protocol
Experimental Workflow: A Plausible Synthetic Route
The proposed synthesis involves a sequence of nucleophilic aromatic substitution reactions followed by oxidation and hydrolysis.
Caption: Proposed synthesis workflow for 5-Fluoro-6-methoxypicolinic acid.
Step-by-Step Methodology:
Step 1: Selective Methoxylation
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To a solution of 2,6-dichloro-5-fluoropicolinonitrile in methanol, add a solution of sodium methoxide in methanol dropwise at a controlled temperature (e.g., 0-10 °C). The regioselectivity of this reaction is crucial and may require optimization of reaction conditions[5].
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with a suitable reagent (e.g., ammonium chloride solution) and extract the product with an organic solvent.
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Purify the resulting 2-chloro-5-fluoro-6-methoxypicolinonitrile by column chromatography.
Step 2: Reductive Dechlorination
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Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).
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Add a palladium on carbon (Pd/C) catalyst.
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Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
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Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 5-fluoro-6-methoxypicolinonitrile.
Step 3: Nitrile Hydrolysis
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Hydrolyze the nitrile from Step 2 using either acidic or basic conditions. For example, reflux the nitrile in a solution of aqueous sodium hydroxide.
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Monitor the reaction until the nitrile is fully converted to the carboxylic acid.
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Acidify the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry to yield 5-Fluoro-6-methoxypicolinic acid.
Applications in Agrochemicals and Drug Discovery
Substituted picolinic acids are a well-established class of herbicides that act as synthetic auxins[1]. 5-Fluoro-6-methoxypicolinic acid serves as a key building block in the discovery of new agrochemicals with potentially improved efficacy and a broader weed control spectrum.
In the realm of drug discovery, the picolinic acid scaffold is present in numerous biologically active compounds. The introduction of fluorine can lead to derivatives with enhanced therapeutic properties. For instance, fluorinated compounds often exhibit improved metabolic stability and can have altered binding affinities for their biological targets. While specific drug candidates derived from 5-Fluoro-6-methoxypicolinic acid are not yet widely reported, its structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutics, potentially in areas such as oncology and infectious diseases[7].
Safety and Handling
As with any chemical reagent, 5-Fluoro-6-methoxypicolinic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
5-Fluoro-6-methoxypicolinic acid is a valuable and versatile building block for chemical synthesis. Its unique substitution pattern provides a strategic advantage in the design of novel agrochemicals and potential therapeutic agents. The proposed synthesis offers a viable route for its preparation, enabling further exploration of its utility in various fields of chemical research. As the demand for more effective and safer chemical solutions in agriculture and medicine continues to grow, the importance of key intermediates like 5-Fluoro-6-methoxypicolinic acid is set to increase.
References
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Fragment screening of N-acetylmannosamine kinase reveals noncarbohydrate inhibitors. ResearchGate. [Link]
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An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin. [Link]
- Process for the preparation of 4-fluoro-3-methoxyaniline.
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. ScienceDirect. [Link]
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Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][8]benzoxazine-6-carboxylic acids. Google Patents.
-
5-Fluoro-6-methoxypicolinic acid. MySkinRecipes. [Link]
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
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